Comprehensive Technical Guide: 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene (CAS 463946-39-6)
Comprehensive Technical Guide: 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene (CAS 463946-39-6)
Synthesis, Mechanistic Reactivity, and Applications in Advanced Medicinal Chemistry
Core Directive & Executive Summary
1-(3-Bromoprop-1-ynyl)-3-methoxybenzene (CAS 463946-39-6) is a highly versatile, bifunctional electrophile utilized extensively in advanced organic synthesis and multicomponent drug discovery workflows. Structurally characterized by an electron-donating meta-methoxyaryl moiety conjugated to a highly reactive propargylic bromide, this compound serves as a critical building block for complex molecular architectures.
As a Senior Application Scientist, I emphasize that the true utility of this molecule lies in its ambident electrophilicity . The meta-methoxy group inductively tunes the electrophilicity of the propargylic carbon without overwhelming resonance stabilization (which a para-methoxy group would induce). This maintains a delicate, controllable balance between direct substitution and conjugate addition, allowing researchers to selectively drive reactions toward either substituted alkynes or allenes. This guide provides a field-proven framework for the synthesis, mechanistic control, and downstream application of this critical intermediate.
Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical properties is critical for reaction stoichiometry and safety protocols. The compound is a corrosive and irritating alkylating agent, necessitating handling within a fume hood[1].
Table 1: Structural and Identification Data
| Property | Value |
| IUPAC Name | 1-(3-bromoprop-1-yn-1-yl)-3-methoxybenzene |
| CAS Number | 463946-39-6 |
| Molecular Formula | C₁₀H₉BrO[2] |
| Molecular Weight | 225.08 g/mol [2] |
| SMILES | COc1cccc(c1)C#CCBr[2] |
| InChIKey | HFFALYRTEZBHJI-UHFFFAOYSA-N[1] |
Mechanistic Reactivity & Causal Pathways
Propargylic bromides are notorious for undergoing two competing nucleophilic substitution pathways: direct displacement (SN2) and conjugate displacement (SN2').
The Causality of Regioselectivity: The choice of nucleophile dictates the thermodynamic and kinetic pathway.
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Hard nucleophiles (e.g., primary/secondary amines, alkoxides) favor direct SN2 displacement. The highly polarized C-Br bond at the alpha-carbon creates a strong electrostatic localized positive charge, which hard nucleophiles preferentially attack, yielding substituted alkynes.
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Soft nucleophiles (e.g., organocuprates, Grignard reagents with Cu(I) salts) favor the SN2' pathway. This is driven by orbital overlap (HOMO-LUMO interactions) with the alkyne pi-system at the gamma-carbon, leading to a concerted electron shift that ejects the bromide and forms a substituted allene.
Mechanistic divergence of propargyl bromides undergoing SN2 vs. SN2' substitution.
Table 2: Reactivity Profile & Reaction Conditions
| Reaction Pathway | Typical Reagents / Nucleophiles | Primary Product | Regioselectivity Driver |
| SN2 Displacement | Amines, Alkoxides, Azides | Substituted Alkyne | Hard nucleophiles target the highly polarized C-Br alpha-carbon. |
| SN2' Displacement | Organocuprates (R₂CuLi) | Substituted Allene | Soft nucleophiles favor HOMO-LUMO overlap with the alkyne pi-system. |
| Barbier Propargylation | Zn or In metal, Carbonyls | Homopropargylic Alcohols | Metal insertion forms a metallo-allene intermediate that attacks carbonyls. |
| RuAAC (Click) | Organic Azides, [Cp*RuCl(PPh₃)₂] | 1,5-Disubstituted Triazoles | Ruthenium catalysis accommodates internal alkynes unlike standard CuAAC. |
Synthetic Methodologies (Upstream)
The optimal synthesis of 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene requires a two-step sequence: a Sonogashira cross-coupling followed by an Appel bromination.
The Causality of Reagent Selection: While phosphorus tribromide (PBr₃) is a classical, cheaper reagent for converting alcohols to bromides, it generates HBr as a byproduct. In electron-rich aryl-propargylic systems, acidic byproducts can catalyze the Meyer-Schuster rearrangement (yielding enones) or promote hydrohalogenation across the alkyne. Therefore, the Appel reaction (CBr₄/PPh₃) is strictly preferred. The Appel protocol operates under mild, neutral conditions, ensuring complete conversion of the intermediate alcohol to the target bromide without allene or enone contamination.
Two-step synthetic workflow for 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints.
Protocol A: Synthesis of 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene
Step 1: Sonogashira Coupling
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Charge a flame-dried Schlenk flask with 3-iodoanisole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) under an argon atmosphere.
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Add anhydrous, degassed triethylamine (Et₃N) to serve as both solvent and base, followed by propargyl alcohol (1.2 equiv).
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Stir the mixture at room temperature for 4 hours.
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Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The UV-active starting material (Rf ~0.8) should completely disappear, replaced by a highly UV-active, KMnO₄-stainable product spot (Rf ~0.3).
Step 2: Appel Bromination
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Dissolve the isolated 3-(3-methoxyphenyl)prop-2-yn-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM).
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Add carbon tetrabromide (CBr₄, 1.25 equiv) and cool the mixture to 0 °C in an ice bath.
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Add triphenylphosphine (PPh₃, 1.25 equiv) portion-wise over 15 minutes to control the exotherm. Stir for 1 hour.
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Validation Checkpoint: Isolate via short-pad silica filtration. Analyze via ¹H NMR. The disappearance of the broad -OH stretch and the shift of the propargylic CH₂ protons from δ ~4.4 ppm (doublet) to δ ~4.1 ppm (singlet) confirms complete conversion without allene isomerization.
Protocol B: Regioselective N-Alkylation (OPHA Strategy)
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Following the formation of a multicomponent Passerini adduct in DCM, introduce 1-(3-bromoprop-1-ynyl)-3-methoxybenzene (1.2 equiv) directly into the one-pot reaction mixture.
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Add a mild base (e.g., Cs₂CO₃) to facilitate the hydrolysis/alkylation cascade.
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Validation Checkpoint: LC-MS analysis should indicate the mass of the alkylated adduct. The presence of the internal alkyne stretch (~2200 cm⁻¹) in IR spectroscopy confirms the structural integrity of the propargylic moiety post-alkylation.
Downstream Applications in Drug Development
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Multicomponent Reactions (MCRs): The compound is famously utilized in the OPHA (Oxidation–Passerini–Hydrolysis–Alkylation) strategy to construct complex, drug-like scaffolds. Its high electrophilicity allows for the rapid, one-pot alkylation of Passerini adducts to form complex alpha-alkoxy amides[3]. This rapid trapping prevents the degradation of intermediate species and significantly improves the overall yield of the peptidomimetic library[4].
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Click Chemistry (RuAAC): Because the alkyne is internal, it cannot undergo standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, once the bromide is displaced by a nucleophile, the resulting internal alkyne can undergo Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to yield fully functionalized 1,5-disubstituted 1,2,3-triazoles, a highly sought-after pharmacophore in medicinal chemistry.
References
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Title: 1-(3-Bromoprop-1-yn-1-yl)-3-methoxybenzene (CID 86210049) Source: PubChem, National Library of Medicine URL: [Link]
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Title: 1-(3-bromoprop-1-yn-1-yl)-3-methoxybenzene (Molport-042-685-570) Source: Molport Chemical Database URL: [Link]
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Title: OPHA (Oxidation–Passerini–Hydrolysis–Alkylation) Strategy: a Four-Step, One-Pot Improvement of the Alkylative Passerini Reaction Source: Organic Letters (ACS Publications), 2014, 16(8), 2280-2283. URL: [Link]
